molecular formula C6H11N3O B2537805 2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine CAS No. 1153831-97-0

2-(5-Methyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Cat. No. B2537805
Key on ui cas rn: 1153831-97-0
M. Wt: 141.174
InChI Key: QOGFVKATFSDNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09321727B2

Procedure details

tert-Butyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate (5.38 g) was dissolved in in ethyl acetate (30 mL) saturated with hydrochloride and stirred at room temperature for 1 h. Then water (50 mL) was added. The aqueous phase was washed with ethyl acetate (2×30 mL) and the pH adjusted with 1 M sodium hydroxide solution to 9˜10. The solution was extracted with ethyl acetate (2×30 mL). The combined extracts were washed with brine and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure left the title compound (1.7 g, 54%) as colorless oil; MS: m/e 142.2 [M+H]+.
Name
tert-Butyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate
Quantity
5.38 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]([C:11]1[N:15]=[C:14]([CH3:16])[O:13][N:12]=1)([CH3:10])[CH3:9])(C)(C)C.O>C(OCC)(=O)C.Cl>[CH3:9][C:8]([CH3:10])([C:11]1[N:15]=[C:14]([CH3:16])[O:13][N:12]=1)[NH2:7]

Inputs

Step One
Name
tert-Butyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-ylcarbamate
Quantity
5.38 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)(C)C1=NOC(=N1)C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The aqueous phase was washed with ethyl acetate (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (2×30 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure
WAIT
Type
WAIT
Details
left the title compound (1.7 g, 54%) as colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(N)(C1=NOC(=N1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.